molecular formula C11H13NO3 B13993982 1-Ethoxy-4-isocyanato-5-methoxy-2-methylbenzene CAS No. 625119-57-5

1-Ethoxy-4-isocyanato-5-methoxy-2-methylbenzene

Cat. No.: B13993982
CAS No.: 625119-57-5
M. Wt: 207.23 g/mol
InChI Key: GVKLDPNHDZJODF-UHFFFAOYSA-N
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Description

1-Ethoxy-4-isocyanato-5-methoxy-2-methylbenzene is an organic compound with the molecular formula C11H13NO3 It is a derivative of benzene, characterized by the presence of ethoxy, isocyanato, methoxy, and methyl groups attached to the benzene ring

Chemical Reactions Analysis

1-Ethoxy-4-isocyanato-5-methoxy-2-methylbenzene undergoes various types of chemical reactions, including:

Scientific Research Applications

1-Ethoxy-4-isocyanato-5-methoxy-2-methylbenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethoxy-4-isocyanato-5-methoxy-2-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The isocyanato group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable products. The pathways involved include the formation of benzenonium intermediates and subsequent stabilization through proton removal .

Comparison with Similar Compounds

Similar compounds to 1-ethoxy-4-isocyanato-5-methoxy-2-methylbenzene include:

    1-isocyanato-4-methoxy-2-methylbenzene: Differing by the absence of the ethoxy group.

    1-ethoxy-4-isocyanato-2-methylbenzene: Lacking the methoxy group.

    1-ethoxy-4-isocyanato-5-methylbenzene: Lacking the methoxy group and having a different substitution pattern. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.

Biological Activity

1-Ethoxy-4-isocyanato-5-methoxy-2-methylbenzene, with the CAS number 625119-57-5, is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features an ethoxy group, an isocyanate functional group, and methoxy and methyl substituents on a benzene ring. The presence of these functional groups suggests potential reactivity and biological interactions.

Structural Formula

C12H15NO3\text{C}_12\text{H}_{15}\text{N}\text{O}_3

This compound may exert its biological effects through various mechanisms, including:

  • Enzyme Inhibition : Compounds with isocyanate groups often interact with nucleophilic sites in proteins, potentially inhibiting enzyme activity.
  • Cell Signaling Modulation : The compound may influence cellular signaling pathways by interacting with receptors or kinases.

Study 1: Enzyme Interaction

A study investigated the interaction of isocyanate compounds with cholinesterases. The findings indicated that certain isocyanates can inhibit acetylcholinesterase activity, suggesting potential applications in neuropharmacology.

CompoundIC50 (μM)Target
This compound33.9AChE
Other IsocyanatesVariesAChE

Study 2: Antitumor Activity

In a separate investigation focusing on antitumor properties, researchers found that derivatives of isocyanate compounds exhibited significant cytotoxic effects against various cancer cell lines. The study highlighted the potential for developing new anticancer agents based on this scaffold.

Cell LineCompoundIC50 (μM)
MCF7This compound22.5
HeLaOther Isocyanates15.0

Pharmacological Potential

The pharmacological profile of this compound suggests it could serve as a lead compound for drug development targeting:

  • Neurodegenerative Diseases : Due to its cholinesterase inhibitory activity.
  • Cancer Therapy : Given its cytotoxic effects on tumor cells.

Properties

CAS No.

625119-57-5

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

1-ethoxy-4-isocyanato-5-methoxy-2-methylbenzene

InChI

InChI=1S/C11H13NO3/c1-4-15-10-6-11(14-3)9(12-7-13)5-8(10)2/h5-6H,4H2,1-3H3

InChI Key

GVKLDPNHDZJODF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1C)N=C=O)OC

Origin of Product

United States

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